Btk inhibitor 1 -

Btk inhibitor 1

Catalog Number: EVT-253279
CAS Number:
Molecular Formula: C22H22N6O
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Btk inhibitor 1 is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.IC50 value:Target: BtkFrom PCT Int. Appl. (2012), WO 2012158843 A2 20121122.
Overview

Bruton's tyrosine kinase inhibitor 1 is a novel compound that has garnered attention for its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases. This compound is classified as a selective inhibitor of Bruton's tyrosine kinase, a crucial enzyme involved in B-cell receptor signaling pathways. The inhibition of this kinase can lead to the modulation of immune responses, making it a valuable target in the development of treatments for conditions such as chronic lymphocytic leukemia and rheumatoid arthritis.

Source and Classification

Bruton's tyrosine kinase inhibitor 1 is synthesized from various chemical precursors through a series of reactions designed to enhance its potency and selectivity. It falls under the category of small-molecule inhibitors, specifically targeting Bruton's tyrosine kinase. This classification is significant as it denotes its role in pharmacological interventions aimed at disrupting specific signaling pathways in diseased cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bruton's tyrosine kinase inhibitor 1 involves multiple steps that utilize various organic chemistry techniques. A common synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves constructing a pyrazolopyrimidine core, which is essential for the activity of the compound.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance solubility and bioavailability. For instance, alkylation and acylation reactions are employed to modify the core structure.
  3. Purification: After synthesis, the compound undergoes purification processes such as high-performance liquid chromatography to isolate the desired product from by-products and unreacted materials.

Technical details regarding reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Bruton's tyrosine kinase inhibitor 1 features a complex arrangement typical of small-molecule inhibitors targeting kinases. Key structural components include:

  • Pyrazolopyrimidine Backbone: This core structure is crucial for binding to the active site of Bruton's tyrosine kinase.
  • Substituents: Various substituents are strategically placed to enhance interactions with the target enzyme, contributing to both potency and selectivity.

Data on molecular weight, formula, and stereochemistry are essential for understanding the compound's properties and behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Bruton's tyrosine kinase inhibitor 1 undergoes several chemical reactions during its synthesis:

  1. Knoevenagel Condensation: This reaction is often used to form carbon-carbon bonds essential for building the pyrazolopyrimidine framework.
  2. Cyclization Reactions: These are crucial for forming the heterocyclic structures that characterize many kinase inhibitors.
  3. Reduction and Oxidation Steps: These reactions modify functional groups to achieve the desired electronic properties necessary for binding affinity.

Technical details about reaction mechanisms, yields, and conditions provide insight into the efficiency of the synthesis process.

Mechanism of Action

Process and Data

The mechanism of action for Bruton's tyrosine kinase inhibitor 1 involves competitive inhibition of Bruton's tyrosine kinase activity. By binding to the active site, it prevents phosphorylation events that are critical for B-cell activation and proliferation. This inhibition can lead to:

  • Reduced Cell Survival: In malignant B-cells, this results in decreased survival signals.
  • Altered Immune Response: In autoimmune conditions, inhibiting this pathway can help modulate inappropriate immune responses.

Data from pharmacodynamic studies demonstrate significant effects on downstream signaling pathways following administration of Bruton's tyrosine kinase inhibitor 1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bruton's tyrosine kinase inhibitor 1 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are critical for oral bioavailability; modifications during synthesis aim to enhance this property.
  • Stability: Stability in physiological conditions is vital for therapeutic efficacy; studies often assess degradation rates under various conditions.
  • Melting Point and Boiling Point: These thermal properties provide insight into the compound's behavior during formulation processes.

Relevant data from stability studies help predict shelf life and storage conditions necessary for maintaining efficacy.

Applications

Scientific Uses

Bruton's tyrosine kinase inhibitor 1 has significant applications in both research and clinical settings:

  • Cancer Therapy: It is primarily investigated as a treatment option for B-cell malignancies such as chronic lymphocytic leukemia.
  • Autoimmune Disorders: The compound shows promise in managing diseases like rheumatoid arthritis by modulating immune responses.
  • Research Tool: In laboratory settings, it serves as a critical tool for studying B-cell signaling pathways and developing new therapeutic strategies.

The ongoing research into Bruton's tyrosine kinase inhibitor 1 highlights its potential impact on improving treatment outcomes in various diseases associated with dysregulated B-cell activity.

Historical Discovery of BTK and Association with X-Linked Agammaglobulinemia (XLA)

The identification of Bruton’s tyrosine kinase (BTK) emerged from seminal clinical observations of X-linked agammaglobulinemia (XLA), first described in 1952 by pediatrician Ogden Bruton. His report detailed an 8-year-old boy with recurrent bacterial infections and absent serum gamma globulins, establishing the foundation for understanding primary immunodeficiencies [1] [4]. Four decades later, in 1993, parallel research efforts cloned the BTK gene (located at Xq22) and linked mutations in this gene to XLA pathogenesis. Over 800 distinct BTK mutations—spanning promoter regions, pleckstrin homology (PH) domains, and kinase domains—were subsequently cataloged in the BTKbase database [1] [9].

BTK deficiency disrupts B-cell development at the pre-B to immature B-cell transition in the bone marrow. Consequently, XLA patients exhibit near-complete absence of peripheral B cells and immunoglobulins, rendering them susceptible to encapsulated bacterial and enteroviral infections [1] [9]. The murine counterpart, xid (X-linked immunodeficiency), harbors a point mutation in the BTK PH domain and recapitulates the humoral defects observed in humans, albeit with milder severity [1] [4].

Table 1: Key Milestones in BTK Discovery

YearDiscoverySignificance
1952First description of XLA by Ogden BrutonIdentified agammaglobulinemia as a clinical entity
1993Cloning of BTK geneLinked BTK mutations to XLA pathogenesis
1993Identification of murine xid mutationProvided model for BTK functional studies
2013FDA approval of first BTK inhibitor (ibrutinib)Validated BTK as a therapeutic target

Role of BTK in Hematopoietic Cell Signaling and Disease Pathogenesis

BTK is a cytoplasmic non-receptor tyrosine kinase belonging to the Tec family (alongside TEC, ITK, BMX, and TXK). Its structure comprises five functional domains:

  • PH Domain: Mediates membrane localization via phosphatidylinositol-3,4,5-trisphosphate (PIP3) binding.
  • TH Domain: Contains a zinc-binding motif critical for structural stability.
  • SH3/SH2 Domains: Facilitate protein-protein interactions.
  • Kinase Domain (SH1): Catalytic site with activation loop (Y551) and autophosphorylation site (Y223) [1] [7] [10].

BTK activation occurs through a two-step mechanism:

  • Membrane recruitment via PIP3 binding to the PH domain.
  • Phosphorylation at Y551 by Src-family kinases (e.g., LYN) or SYK, followed by autophosphorylation at Y223 [1] [7].

Table 2: BTK Domains and Binding Partners

DomainFunctionKey Binding Partners
PHMembrane anchoringPIP3, IP4
TH (Zn²⁺ motif)Structural stabilityZinc ions
SH3Protein-protein interactionsProline-rich sequences
SH2Phosphotyrosine recognitionpY sites (e.g., CD79a/b)
Kinase (SH1)Catalytic activityATP, substrate proteins (e.g., PLCγ2)

BTK integrates signals from multiple surface receptors:

  • B-Cell Receptor (BCR): BTK is indispensable for antigen-dependent BCR signaling. Upon BCR engagement, BTK phosphorylates phospholipase Cγ2 (PLCγ2), triggering calcium flux, NF-κB activation, and B-cell proliferation [1] [5].
  • Toll-Like Receptors (TLRs): BTK associates with TLR9 and MyD88, amplifying pro-inflammatory cytokine production [1].
  • Chemokine Receptors (e.g., CXCR4): Regulates B-cell migration and tissue homing [5].
  • Fc Receptors: Modulates mast cell degranulation and myeloid cell activation [2] [7].

In BTK-deficient states (e.g., XLA), impaired BCR signaling abrogates B-cell maturation. Conversely, BTK overexpression induces spontaneous germinal center formation, autoantibody production, and systemic lupus erythematosus (SLE)-like pathology in mice—a phenotype reversible by BTK inhibition [1].

Rationale for Targeting BTK in B-Cell Malignancies and Autoimmune Disorders

B-Cell Malignancies

BTK is constitutively activated in several B-cell neoplasms due to chronic antigen stimulation or tonic BCR signaling:

  • Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL): Survival signals are sustained through BCR-dependent BTK activation.
  • Mantle Cell Lymphoma (MCL): BTK supports tumor proliferation via NF-κB.
  • Waldenström’s Macroglobulinemia (WM): MYD88 mutations synergize with BTK to drive survival [4] [7].

BTK inhibitors disrupt BCR-driven survival signals and inhibit adhesion-mediated tumor retention in lymphoid niches. Ibrutinib—the first-in-class BTK inhibitor—demonstrated unprecedented efficacy in relapsed/refractory CLL and MCL, validating BTK as an oncology target [4] [10].

Autoimmune and Inflammatory Disorders

BTK’s role extends beyond B cells to myeloid cells (macrophages, microglia) and osteoclasts:

  • Rheumatoid Arthritis (RA): BTK mediates autoantibody production and synovial macrophage activation.
  • Systemic Lupus Erythematosus (SLE): BTK amplifies TLR-dependent interferon responses.
  • Multiple Sclerosis (MS): BTK regulates microglial activation and CNS-compartmentalized inflammation [2] [5] [8].

The clinical success of B-cell-depleting biologics (e.g., rituximab) in autoimmune diseases provided foundational rationale for BTK inhibition. However, BTK inhibitors offer advantages over depletion:

  • Modulation vs. Elimination: Reversible inhibitors permit immunomodulation without long-term B-cell eradication.
  • Dual Targeting: Simultaneously inhibit B-cell and myeloid-cell-driven inflammation.
  • CNS Penetrance: Second-generation inhibitors (e.g., evobrutinib) target microglia in progressive MS [8] [10].

Table 3: BTK Inhibitors in Clinical Development

InhibitorBinding MechanismIndications (Clinical Trials)Key Features
IbrutinibIrreversible covalentCLL, MCL, WM, cGVHDFirst-in-class; inhibits EGFR, ITK
AcalabrutinibIrreversible covalentCLL, MCLImproved selectivity over ibrutinib
ZanubrutinibIrreversible covalentMCL, WMHigh BTK specificity
EvobrutinibIrreversible covalentMS (Phase III)CNS-penetrant; targets microglia
FenebrutinibReversible noncovalentSLE, MS (Phase II)No cysteine targeting; active vs C481S mutants
ARQ-531Reversible noncovalentCLL (Phase II)Inhibits BTK C481S mutants

Overcoming Limitations of Early Inhibitors

First-generation covalent BTK inhibitors (e.g., ibrutinib) target Cys481 in the ATP-binding pocket, but face limitations:

  • Off-Target Effects: Inhibition of EGFR (skin toxicity), ITK (impaired Th1 responses), and TEC (platelet dysfunction) [10].
  • Resistance Mutations: C481S mutations abrogate covalent binding, leading to clinical relapse [3] [7].

Second-generation reversible inhibitors (e.g., fenebrutinib) and reversible-covalent inhibitors (e.g., ARQ-531) circumvent C481S resistance and improve selectivity profiles. Additionally, proteolysis-targeting chimeras (PROTACs) promote BTK degradation, offering potential against resistance mutations [3] [10].

Properties

Product Name

Btk inhibitor 1

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)

InChI Key

GPSQYTDPBDNDGI-UHFFFAOYSA-N

SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Synonyms

3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.